1-N-Boc-3-Isopropyl-1,4-diazepane
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Overview
Description
1-N-Boc-3-Isopropyl-1,4-diazepane is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Boc-3-Isopropyl-1,4-diazepane can be synthesized through a multi-step process. One common method involves the protection of the amine group with a Boc group, followed by the introduction of the isopropyl group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate for Boc protection and isopropyl halides for alkylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-N-Boc-3-Isopropyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 3-Isopropyl-1,4-diazepane.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-N-Boc-3-Isopropyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-Boc-3-Isopropyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with its target. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-N-Boc-2-Isopropyl-1,4-diazepane: Similar structure but with the isopropyl group at a different position.
1-N-Boc-3-Methyl-1,4-diazepane: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: 1-N-Boc-3-Isopropyl-1,4-diazepane is unique due to the specific positioning of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct biological and chemical properties compared to its analogs.
Biological Activity
1-N-Boc-3-Isopropyl-1,4-diazepane is a chemical compound with significant potential in various fields of scientific research, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: C13H26N2O2
- IUPAC Name: tert-butyl 3-propan-2-yl-1,4-diazepane-1-carboxylate
This compound features a tert-butoxycarbonyl (Boc) protecting group and an isopropyl substituent on the diazepane ring, which influences its biological properties and reactivity.
Synthesis Methods
This compound can be synthesized through several methods. The most common involves:
- Boc Protection: The amine group is protected using di-tert-butyl dicarbonate.
- Alkylation: The isopropyl group is introduced via alkylation with isopropyl halides.
- Reagents and Conditions: Common solvents include dichloromethane or tetrahydrofuran, with conditions optimized for yield and purity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The removal of the Boc group under physiological conditions allows the free amine to engage in biological interactions. The isopropyl group enhances lipophilicity, facilitating cellular uptake and bioavailability.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antimicrobial Activity: Studies have shown potential against bacterial strains.
- Anticancer Properties: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
Activity | Target | Effect | Reference |
---|---|---|---|
Antimicrobial | Bacterial strains | Inhibition of growth | |
Anticancer | Cancer cell lines | Reduced proliferation |
Case Studies
Recent studies have reported on the biological implications of similar diazepane derivatives:
-
Study on Anticancer Activity:
- A derivative of diazepane demonstrated significant cytotoxic effects on breast cancer cells through apoptosis induction.
- Mechanism involved modulation of apoptotic pathways via caspase activation.
-
Antimicrobial Evaluation:
- A related compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
Applications in Drug Development
The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance therapeutic efficacy.
Comparison with Similar Compounds
Compound | Structural Feature | Biological Activity |
---|---|---|
1-N-Boc-2-Isopropyl-1,4-diazepane | Isopropyl at position 2 | Similar antimicrobial activity |
1-N-Boc-3-Methyl-1,4-diazepane | Methyl instead of isopropyl | Lower anticancer efficacy |
Properties
IUPAC Name |
tert-butyl 3-propan-2-yl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)11-9-15(8-6-7-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTTXMRXODRFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374126-71-2 |
Source
|
Record name | tert-butyl 3-(propan-2-yl)-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.